molecular formula C8H6BrNO3 B11761520 4-Bromo-2-methyl-6-nitrobenzaldehyde

4-Bromo-2-methyl-6-nitrobenzaldehyde

Cat. No.: B11761520
M. Wt: 244.04 g/mol
InChI Key: MOERBJIWBODDFC-UHFFFAOYSA-N
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Description

4-Bromo-2-methyl-6-nitrobenzaldehyde is an aromatic compound with the molecular formula C8H6BrNO3 It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the 4-position, a methyl group at the 2-position, and a nitro group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-methyl-6-nitrobenzaldehyde typically involves multiple steps. One common method starts with 2,4-dinitrotoluene, which undergoes bromination to introduce the bromine atom at the 4-position. This is followed by a reduction step to convert one of the nitro groups to an amino group, which is then diazotized and replaced with a formyl group to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methyl-6-nitrobenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Tin(II) chloride in hydrochloric acid.

    Substitution: Palladium catalysts in the presence of bases like potassium carbonate for Suzuki coupling.

Major Products

    Oxidation: 4-Bromo-2-methyl-6-nitrobenzoic acid.

    Reduction: 4-Bromo-2-methyl-6-aminobenzaldehyde.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

4-Bromo-2-methyl-6-nitrobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-methyl-6-nitrobenzaldehyde depends on its application. In chemical reactions, its reactivity is primarily due to the electron-withdrawing effects of the nitro and bromine substituents, which activate the aldehyde group towards nucleophilic attack. In biological systems, the compound may interact with specific enzymes or receptors, although detailed studies are required to elucidate these pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-methyl-6-nitrobenzaldehyde is unique due to the combination of its substituents, which confer distinct reactivity patterns and potential applications. The presence of both electron-withdrawing (nitro and bromine) and electron-donating (methyl) groups allows for versatile chemical transformations and makes it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C8H6BrNO3

Molecular Weight

244.04 g/mol

IUPAC Name

4-bromo-2-methyl-6-nitrobenzaldehyde

InChI

InChI=1S/C8H6BrNO3/c1-5-2-6(9)3-8(10(12)13)7(5)4-11/h2-4H,1H3

InChI Key

MOERBJIWBODDFC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C=O)[N+](=O)[O-])Br

Origin of Product

United States

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